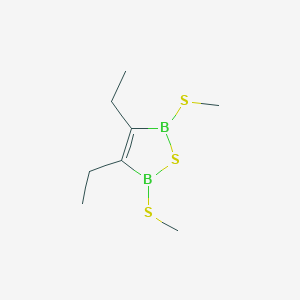
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole is a complex organosulfur compound that features a unique thiadiborole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole typically involves the reaction of diethylborane with methylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as chromatography, ensures that the final product meets industry standards.
化学反应分析
Types of Reactions
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives
科学研究应用
3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
2,5-bis(methylsulfanyl)pyrazine: This compound shares the methylsulfanyl groups but has a different core structure.
3,4-diethyl-2,5-dimethylhexane: Although structurally different, it shares the diethyl groups with 3,4-Diethyl-2,5-bis(methylsulfanyl)-2,5-dihydro-1,2,5-thiadiborole.
Uniqueness
This compound is unique due to its thiadiborole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
63263-80-9 |
|---|---|
分子式 |
C8H16B2S3 |
分子量 |
230.0 g/mol |
IUPAC 名称 |
3,4-diethyl-2,5-bis(methylsulfanyl)-1,2,5-thiadiborole |
InChI |
InChI=1S/C8H16B2S3/c1-5-7-8(6-2)10(12-4)13-9(7)11-3/h5-6H2,1-4H3 |
InChI 键 |
ASTSTQZUSKLHTQ-UHFFFAOYSA-N |
规范 SMILES |
B1(C(=C(B(S1)SC)CC)CC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
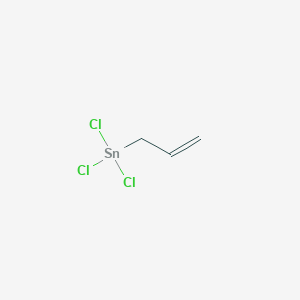
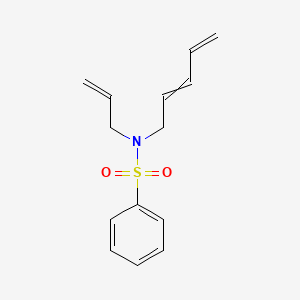
![1-[2,4-Bis(phenylsulfanyl)cyclopentyl]ethan-1-one](/img/structure/B14494330.png)
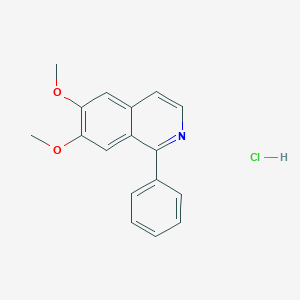
![Octyl 3-[(dimethylcarbamothioyl)sulfanyl]propanoate](/img/structure/B14494340.png)

![N-[3-Benzyl-4-(4-methylphenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14494344.png)
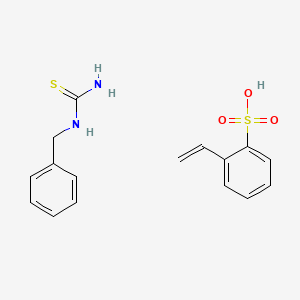

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)

